Lipophilicity Differentiation: LogP and LogD Comparison
The lipophilicity of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone, as measured by its predicted LogP and LogD values, differentiates it from closely related analogs like 3-(1,3-Dioxan-2-Yl)Propiophenone. The target compound's LogP is 2.25 and its LogD at pH 7.4 is 2.33 . In contrast, the predicted LogP for 3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 167644-49-7) is 1.70 [1]. This difference in lipophilicity can significantly impact membrane permeability, solubility, and overall pharmacokinetic profile in drug development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.25 (ACD/LogP) |
| Comparator Or Baseline | 3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 167644-49-7): 1.70 (Predicted) |
| Quantified Difference | Δ LogP = 0.55 |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
Higher lipophilicity may enhance membrane permeability, a critical factor for oral bioavailability and CNS penetration in drug candidates.
- [1] Chemicalize. (n.d.). Predicted LogP for 3-(1,3-Dioxan-2-yl)-1-phenyl-1-propanone. Retrieved from https://chemicalize.com/ View Source
